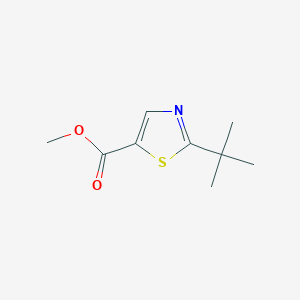

Methyl 2-(tert-butyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15848068

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2S |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | methyl 2-tert-butyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C9H13NO2S/c1-9(2,3)8-10-5-6(13-8)7(11)12-4/h5H,1-4H3 |

| Standard InChI Key | DOIPNJBECCNEAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NC=C(S1)C(=O)OC |

Introduction

Synthesis and Preparation

Thiazoles can be synthesized through various methods, including the reaction of aldehydes with thiourea or thioamides, followed by cyclization . For specific derivatives like Methyl 2-(tert-butyl)thiazole-5-carboxylate, synthesis might involve similar strategies with appropriate starting materials and conditions.

Biological and Chemical Applications

Thiazoles are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties . The presence of specific substituents on the thiazole ring can significantly influence these activities. For example, compounds with thiazole rings have shown promising results in anticonvulsant and anticancer studies .

Related Compounds

Several related compounds have been studied for their chemical and biological properties:

-

Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate: This compound has a molecular formula of C10H15NO2S and a molecular weight of 213.30 g/mol .

-

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate: This compound has a molecular formula of C9H14N2O2S and a molecular weight of 214.285 g/mol .

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate | C10H15NO2S | 213.30 |

| Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate | C9H14N2O2S | 214.285 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume